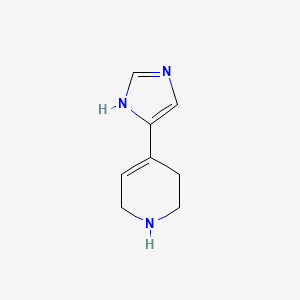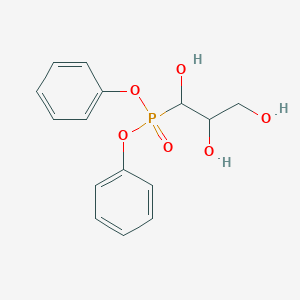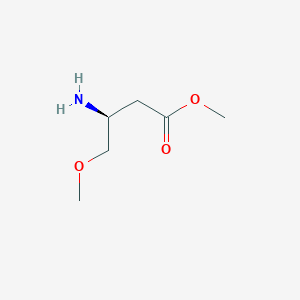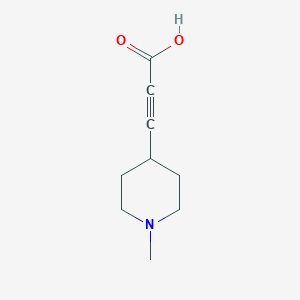
3-(1-Methylpiperidin-4-yl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-4-yl)prop-2-ynoic acid typically involves the reaction of 1-methylpiperidine with propargyl bromide under basic conditions to form the corresponding propargyl derivative. This intermediate is then subjected to oxidation to yield the final product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methylpiperidin-4-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
3-(1-Methylpiperidin-4-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Methylpiperidin-4-yl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Methylpyridin-4-yl)prop-2-ynoic acid: Similar in structure but with a pyridine ring instead of a piperidine ring.
Propiolic acid: A simpler acetylenic carboxylic acid with similar reactivity but lacking the piperidine ring.
Uniqueness
3-(1-Methylpiperidin-4-yl)prop-2-ynoic acid is unique due to its combination of a piperidine ring and a propynoic acid group, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
3-(1-methylpiperidin-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H13NO2/c1-10-6-4-8(5-7-10)2-3-9(11)12/h8H,4-7H2,1H3,(H,11,12) |
Clé InChI |
HZHZVNYOTVNAMW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N',N''-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine]](/img/structure/B13203243.png)



![Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13203271.png)
![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13203277.png)
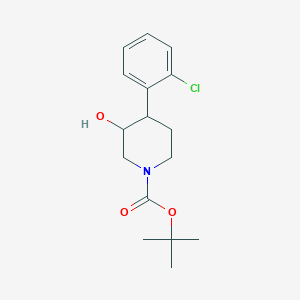

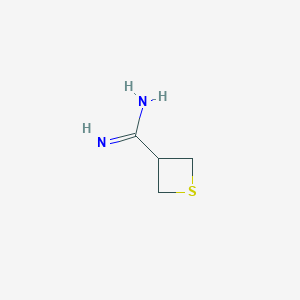
![N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B13203302.png)
![5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13203305.png)
